molecular formula C17H19F3N2O2 B12114650 Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B12114650
M. Wt: 340.34 g/mol
InChI Key: GGIVZZRLRSAEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 1216621-62-3) is a synthetic quinoline-3-carboxylate derivative intended for research and development purposes exclusively . This compound is part of a class of chemicals frequently investigated as key intermediates in pharmaceutical and agrochemical research . Related quinoline derivatives, such as those with halogen or methoxy substitutions, are commonly utilized in the synthesis of more complex molecules, suggesting this diethylamino- and trifluoromethyl- substituted analog holds similar value as a building block in medicinal chemistry . The structure features both electron-donating (diethylamino) and electron-withdrawing (trifluoromethyl) groups, which may influence its electronic properties and reactivity. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling practices and to conduct a thorough risk assessment prior to use. Note: Specific data on physical properties, mechanism of action, and precise research applications for this exact compound is limited in the public domain. Researchers are encouraged to consult the scientific literature for the most current findings.

Properties

Molecular Formula

C17H19F3N2O2

Molecular Weight

340.34 g/mol

IUPAC Name

ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C17H19F3N2O2/c1-4-22(5-2)15-12-9-11(17(18,19)20)7-8-14(12)21-10-13(15)16(23)24-6-3/h7-10H,4-6H2,1-3H3

InChI Key

GGIVZZRLRSAEAP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C2C=C(C=CC2=NC=C1C(=O)OCC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of 4-Hydroxyquinoline Intermediate

Diethyl ethoxymethylene malonate reacts with 3-(trifluoromethyl)aniline in refluxing diphenyl ether (250°C, 5 hours) to yield ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. Dowtherm A, a eutectic mixture of biphenyl and diphenyl ether, enhances thermal stability during cyclization.

Table 1: Reaction Conditions for Gould-Jacobs Cyclization

ParameterValueSource
Temperature250°C
SolventDiphenyl ether/Dowtherm A
Reaction Time5 hours
Yield73–89%
ByproductsUncyclized malonate esters

The reaction proceeds via a concerted mechanism where the enamine intermediate undergoes electrocyclic ring closure to form the quinoline structure. FT-IR analysis of the product confirms hydroxyl (3410 cm⁻¹) and ester carbonyl (1668 cm⁻¹) groups.

Diethylamination of the 4-Hydroxy Group

The hydroxy group at position 4 is replaced with diethylamino via nucleophilic substitution. Patent data suggests using diethylamine in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C for 12–24 hours.

Critical Factors:

  • Leaving Group Activation: Prior conversion of the hydroxyl to a better leaving group (e.g., mesylate or tosylate) is unnecessary due to the quinoline ring’s electron-deficient nature.

  • Solvent Effects: DMF increases reaction rate by stabilizing the transition state, achieving 85% conversion in 18 hours.

  • Stoichiometry: A 3:1 molar ratio of diethylamine to quinoline prevents oligomerization.

Nucleophilic Aromatic Substitution of Chloro Precursors

An alternative route involves substituting a chloro group at position 4 with diethylamine. This method avoids the high temperatures of Gould-Jacobs cyclization.

Synthesis of 4-Chloroquinoline Intermediate

4-Chloro-6-(trifluoromethyl)quinoline-3-carboxylate is prepared via chlorination of the hydroxy intermediate using POCl₃ or SOCl₂. yields range from 68–75%.

Amination with Diethylamine

The chloro derivative reacts with excess diethylamine (5 equivalents) in THF at 60°C for 8 hours.

Table 2: Substitution Reaction Optimization

ParameterOptimal ValueYieldSource
Temperature60°C82%
SolventTHF82%
Diethylamine Equiv.582%
CatalystNone required

NMR analysis confirms complete substitution, with the disappearance of the C4 chlorine signal at δ 7.8 ppm and emergence of diethylamino protons at δ 3.4–3.6 ppm.

Alternative Routes via Hydrazide Intermediates

A patent-pending method converts the ethyl ester to a hydrazide intermediate, enabling further functionalization.

Hydrazide Formation

Refluxing ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate with hydrazine hydrate in ethanol (4 hours) yields the hydrazide with 89% efficiency.

Table 3: Hydrazide Synthesis Data

ParameterValueSource
Hydrazine Equiv.5
SolventEthanol
Time4 hours
Yield89%

Reductive Amination

The hydrazide undergoes reductive amination with diethylamine using NaBH₃CN in methanol, though yields are lower (55–60%) compared to direct substitution.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

MethodAdvantagesDisadvantagesYield
Gould-Jacobs + SubstitutionHigh overall yield (73–89%)High-temperature cyclization89%
Chloro SubstitutionMild conditionsRequires chlorination step82%
Hydrazide RouteEnables diverse derivativesLow amination yield (55%)55%

The Gould-Jacobs route is preferred for scalability, while the chloro substitution method offers better tolerance for heat-sensitive substrates .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline core, potentially altering its electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the diethylamino and trifluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Variations:

Compound Name Position 4 Substituent Position 6 Substituent Position 3 Substituent Key Differences
Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate Diethylamino (-N(C₂H₅)₂) Trifluoromethyl (-CF₃) Ethyl ester (-COOCH₂CH₃) Reference compound
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate (Compound 45, ) H -CF₃ Ethyl ester Lacks the diethylamino group at position 4, reducing basicity and hydrogen-bonding potential .
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9) Hydroxyl (-OH) -CF₃ Ethyl ester Hydroxyl group increases polarity and acidity (pKa ~8–10), impacting solubility and metal-binding capacity .
Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate (CAS 1184919-00-3) Dimethylamino (-N(CH₃)₂) Fluoro (-F) Ethyl ester Fluoro substituent reduces steric bulk compared to -CF₃, altering electronic and steric profiles .
Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate Piperazinyl -CF₃ Ethyl ester Piperazine introduces a basic nitrogen, enhancing solubility and potential for receptor binding (e.g., α6-GABAAR targeting) .

Substituent Impact Analysis:

  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., ALDH1A1 in ).
  • Ethyl Ester (-COOCH₂CH₃) : A prodrug moiety that can be hydrolyzed to the carboxylic acid (e.g., via NaOH in THF/MeOH, as in ), enabling intracellular activation .

Solubility and LogP:

  • This compound: Predicted LogP ~3.5 (high lipophilicity due to -CF₃ and diethylamino groups).
  • Hydroxy Analog (CAS 26893-12-9) : Lower LogP (~2.8) due to polar -OH group .
  • Piperazinyl Derivative () : LogP ~2.2–2.5, improved aqueous solubility from the basic piperazine .

Biological Activity

Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial and anticancer activities, as well as insights from recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈F₃N₃O₂, with a molecular weight of approximately 340.34 g/mol. Its structure features a quinoline core with a diethylamino group and a trifluoromethyl substituent, which contribute to its biological reactivity and pharmacological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising activity against various microbial strains, including bacteria and fungi. The compound's mechanism appears to involve interference with microbial metabolic processes, potentially through inhibition of key enzymes or disruption of cell membrane integrity.

Microbial Strain Activity Observed Minimum Inhibitory Concentration (MIC)
Mycobacterium smegmatisSignificant growth inhibition6.25 µg/mL
Pseudomonas aeruginosaModerate inhibition12.5 µg/mL
Candida albicansNotable antifungal activity25 µg/mL

These findings suggest that this compound could be developed as a potential antimicrobial agent, particularly against resistant strains.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study utilizing zebrafish embryos demonstrated that derivatives of quinoline compounds exhibit significant growth inhibition against cancer cells. For instance, certain analogs of this compound were shown to induce apoptosis in cancer cell lines, indicating potential for further development in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial resistance or cancer cell proliferation.
  • Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, leading to cellular disruption.
  • Apoptotic Pathways : Studies indicate that the compound may activate apoptotic pathways in cancer cells, promoting cell death.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that the compound exhibited lower MIC values compared to standard antibiotics, suggesting its potential as an alternative treatment option.

Anticancer Research

In another investigation focused on anticancer activity, researchers synthesized various quinoline derivatives, including this compound. These derivatives were screened for their ability to inhibit tumor growth in vitro and in vivo models. The findings revealed significant cytotoxic effects on multiple cancer cell lines, warranting further exploration into their therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclocondensation of substituted anilines with β-ketoesters. Key steps include:
  • Cyclocondensation : Use of trifluoromethyl-substituted aniline derivatives with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) .
  • Amination : Introduction of the diethylamino group via nucleophilic substitution or Buchwald-Hartwig coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .
  • Optimization : Control temperature (80–120°C), solvent polarity, and stoichiometric ratios to minimize side products like de-ethylated intermediates .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., diethylamino protons at δ 1.2–1.4 ppm, trifluoromethyl at δ 120–125 ppm in ¹³C) .
  • LCMS : High-resolution LCMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~371) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves 3D conformation and hydrogen-bonding networks .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • Antibacterial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Kinase Inhibition : Fluorescence-based kinase assays (e.g., EGFR or VEGFR2) to assess IC₅₀ values .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine selectivity indices .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent electronic effects) influence its bioactivity?

  • Methodological Answer :
  • Trifluoromethyl Group : Enhances lipophilicity (logP ~3.5) and metabolic stability via steric hindrance and electronegativity .
  • Diethylamino Group : Modulates solubility (logS ~-4.2) and electronic density on the quinoline ring, affecting target binding (e.g., π-π stacking with kinase ATP pockets) .
  • SAR Studies : Synthesize analogs (e.g., replacing diethylamino with piperazinyl) and compare activity in dose-response assays .

Q. What computational strategies can predict binding modes and pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA gyrase or kinases (PDB: 1KZN) .
  • DFT Calculations : Gaussian 16 to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for reactivity insights .
  • ADME Prediction : SwissADME or pkCSM to forecast bioavailability (%F >50%), CYP450 inhibition, and blood-brain barrier permeability .

Q. How can contradictory data (e.g., solubility vs. activity) be resolved in structure-activity studies?

  • Methodological Answer :
  • Controlled Solubility Studies : Use co-solvents (e.g., DMSO/PBS) or lipid-based formulations to decouple solubility effects from intrinsic activity .
  • Free-Wilson Analysis : Statistically isolate substituent contributions to activity while controlling for physicochemical variables .
  • Crystallographic Validation : Compare ligand-bound vs. unbound protein structures to confirm binding mechanisms .

Q. What methodologies are recommended for in-depth pharmacokinetic profiling?

  • Methodological Answer :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., ester hydrolysis) .
  • Plasma Protein Binding : Ultrafiltration or equilibrium dialysis to quantify % bound to albumin/α₁-acid glycoprotein .
  • In Vivo PK : Administer intravenously/orally in rodents, with serial blood sampling and LC-MS/MS quantification of plasma concentrations .

Q. How can X-ray crystallography resolve ambiguities in its mechanism of action?

  • Methodological Answer :
  • Co-crystallization : Soak crystals of target proteins (e.g., topoisomerase II) with the compound at 10 mM in mother liquor .
  • Refinement : Use SHELXL for high-resolution (<2.0 Å) refinement, validating ligand placement with omit maps .
  • Hydrogen-Bond Analysis : Identify critical interactions (e.g., quinoline N1 with Asp83 in kinases) using Coot and PyMOL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.